molecular formula C8H8ClNO2 B11747325 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone

1-(6-Chloro-4-methoxypyridin-3-yl)ethanone

Cat. No.: B11747325
M. Wt: 185.61 g/mol
InChI Key: MDQJPDZWABDTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-4-methoxypyridin-3-yl)ethanone is a heterocyclic compound that features a pyridine ring substituted with a chloro and methoxy group at positions 6 and 4, respectively, and an ethanone group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-methoxypyridine with an appropriate acylating agent under controlled conditions. For example, the reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-4-methoxypyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(5-Methoxypyridin-3-yl)ethanone
  • 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
  • 1-(3,5-Dichloro-2-methoxyphenyl)ethanone

Comparison: 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(6-chloro-4-methoxypyridin-3-yl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-5(11)6-4-10-8(9)3-7(6)12-2/h3-4H,1-2H3

InChI Key

MDQJPDZWABDTDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.